PROPYL 4-{[(E)-3-(2-THIENYL)-2-PROPENOYL]AMINO}BENZOATE
Overview
Description
PROPYL 4-{[(E)-3-(2-THIENYL)-2-PROPENOYL]AMINO}BENZOATE: is an organic compound with the molecular formula C₁₇H₁₇NO₃S. It is characterized by the presence of a thiophene ring, a propenoyl group, and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROPYL 4-{[(E)-3-(2-THIENYL)-2-PROPENOYL]AMINO}BENZOATE typically involves the following steps:
Formation of the Propenoyl Intermediate: The propenoyl group can be synthesized through the reaction of thiophene with acyl chloride under basic conditions.
Amidation Reaction: The propenoyl intermediate is then reacted with 4-aminobenzoic acid to form the amide linkage.
Esterification: Finally, the carboxylic acid group of the benzoic acid derivative is esterified with propanol to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The propenoyl group can be reduced to the corresponding alkane using hydrogenation reactions.
Substitution: The aromatic ring of the benzoate ester can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated alkanes.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry:
Mechanism of Action
The mechanism by which PROPYL 4-{[(E)-3-(2-THIENYL)-2-PROPENOYL]AMINO}BENZOATE exerts its effects involves interactions with specific molecular targets. The thiophene ring and propenoyl group can interact with enzymes or receptors, modulating their activity. The benzoate ester may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
PROPYL 4-{[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}BENZOATE: Similar structure but with a furan ring instead of thiophene.
PROPYL 4-{[(E)-3-(2-PYRIDYL)-2-PROPENOYL]AMINO}BENZOATE: Contains a pyridine ring, offering different electronic properties.
Uniqueness:
- The presence of the thiophene ring in PROPYL 4-{[(E)-3-(2-THIENYL)-2-PROPENOYL]AMINO}BENZOATE imparts unique electronic and steric properties, making it distinct from its analogs. This can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles .
Properties
IUPAC Name |
propyl 4-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-2-11-21-17(20)13-5-7-14(8-6-13)18-16(19)10-9-15-4-3-12-22-15/h3-10,12H,2,11H2,1H3,(H,18,19)/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSVDHSFOVINMV-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.